2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline typically involves the reaction of 2-methylsulfonyl aniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline is used extensively in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, thereby affecting their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfonyl-5-(pyrrolidin-1-yl)methylbenzene: Similar structure but with a methyl group instead of an aniline.
2-Methylsulfonyl-5-(pyrrolidin-1-yl)phenol: Similar structure but with a hydroxyl group instead of an aniline.
Uniqueness
2-Methylsulfonyl-5-(pyrrolidin-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the sulfonyl and pyrrolidine groups allows for versatile chemical reactivity and strong interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-methylsulfonyl-5-pyrrolidin-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-16(14,15)11-5-4-9(8-10(11)12)13-6-2-3-7-13/h4-5,8H,2-3,6-7,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGVUUQERVBVGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)N2CCCC2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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